benzyl N-(4-acetylphenyl)carbamate
Description
Benzyl N-(4-acetylphenyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) group linked to a 4-acetylphenylamine moiety. Carbamates are widely utilized in medicinal chemistry and organic synthesis due to their stability, versatility as protecting groups, and bioactivity. The acetyl group at the para position of the phenyl ring may influence solubility, reactivity, and intermolecular interactions, such as hydrogen bonding or π-stacking, compared to other substituents like cyano, hydroxyl, or halogen groups .
Properties
IUPAC Name |
benzyl N-(4-acetylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)14-7-9-15(10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHXJNWKJRULHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(4-acetylphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 4-acetylaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Catalysts such as palladium on carbon (Pd-C) may be used for hydrogenation steps, while bases like cesium carbonate can facilitate the formation of carbamates .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-acetylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl N-(4-acetylphenyl)amine.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer and Antimicrobial Activities
Benzyl N-(4-acetylphenyl)carbamate derivatives have been investigated for their potential as anticancer agents. Research indicates that certain derivatives exhibit significant inhibition of cancer cell proliferation through mechanisms such as enzyme inhibition. For instance, compounds similar to this compound have shown promising results in inhibiting carbonic anhydrase IX, an enzyme overexpressed in many tumors, with IC50 values ranging from 10.93 nM to 25.06 nM . This suggests a potential pathway for developing anticancer therapies.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, including BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology. A related study found that specific benzyl carbamates demonstrated up to 28% inhibition of BACE1 at a concentration of 10 µM, indicating their potential as therapeutic agents for neurodegenerative diseases .
Synthetic Applications
Synthesis of Carbamates
this compound can serve as an intermediate in the synthesis of other carbamate derivatives. Its synthesis has been optimized using catalysts like zinc chloride, yielding high purity and efficiency . This method is particularly advantageous for producing compounds with diverse functional groups, making it valuable in pharmaceutical and agrochemical industries.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | BACE1 Inhibition | 47.37 | |
| Related Carbamate Derivative | Carbonic Anhydrase IX | 10.93 - 25.06 | |
| Benzyl Carbamate | Anticancer Activity | Varies |
Case Study: Anticancer Activity
A study focused on the synthesis of new benzyl carbamates revealed that certain derivatives exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The mechanism involved the induction of apoptosis and was linked to the inhibition of key metabolic pathways within the cancer cells . This highlights the therapeutic potential of this compound derivatives in cancer treatment.
Mechanism of Action
The mechanism of action of benzyl N-(4-acetylphenyl)carbamate involves its hydrolysis to release the active amine. This process is catalyzed by enzymes such as esterases, which cleave the carbamate bond. The released amine can then interact with molecular targets, such as receptors or enzymes, to exert its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substituent on the phenyl ring significantly impacts physical, chemical, and biological properties. Below is a comparative analysis of benzyl N-(4-acetylphenyl)carbamate with structurally related carbamates:
Key Observations :
- Electron-Withdrawing Groups (e.g., –CN, –COCH₃): Enhance reactivity in nucleophilic substitution but reduce solubility in polar solvents. For example, benzyl N-(4-cyanophenyl)carbamate exhibits a high synthetic yield (95%) due to the electron-deficient aromatic ring .
- Hydrogen-Bonding Groups (e.g., –OH): Promote intermolecular interactions, as seen in tert-butyl derivatives forming 2D networks via O–H···O bonds .
- Halogen Substituents (e.g., –F) : Improve biochemical activity; 4-fluorine substitution in benzyl carbamates increases EGFR inhibitory potency by 20-fold .
- Steric Effects : Bulky groups like tert-butyl disrupt π-π stacking but enhance crystallinity .
Biological Activity
Benzyl N-(4-acetylphenyl)carbamate, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activities. This article synthesizes current research findings, discusses the compound's mechanisms of action, and presents data on its efficacy against different biological targets.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group attached to a benzyl moiety and an acetyl-substituted phenyl ring. This structure is crucial for its biological activity, influencing its interactions with biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : Studies have shown that related carbamate derivatives can inhibit enzymes such as BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is significant in Alzheimer's disease research. For instance, certain benzyl carbamates demonstrated up to 28% inhibition of BACE1 at a concentration of 10 µM .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of benzyl carbamates exhibit diverse biological activities including antimicrobial effects, although specific data on this compound's antimicrobial efficacy remains limited .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives:
Case Studies
- Alzheimer's Disease Research : One study focused on the inhibition of BACE1 by various benzyl carbamates, including derivatives similar to this compound. The results suggested that structural modifications could enhance inhibitory potency against BACE1, which is crucial for developing Alzheimer's treatments .
- Antimycobacterial Activity : Another investigation assessed the activity of benzyl derivatives against Mycobacterium tuberculosis. Although specific data on this compound was not highlighted, related compounds showed promising results with minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs .
Q & A
Basic Research Question
- NMR : H NMR should show distinct signals for the benzyl CH (~4.8–5.2 ppm) and acetyl methyl group (~2.5 ppm). C NMR confirms the carbamate carbonyl (~155 ppm) and acetyl carbonyl (~210 ppm) .
- IR : Stretching frequencies for C=O (carbamate: ~1700 cm; acetyl: ~1650 cm) and N–H (~3300 cm) .
Discrepancies between calculated and observed spectra may arise from solvent effects or crystallographic vs. solution-state conformers. Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion peaks .
How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
The electron-withdrawing acetyl group at the para position activates the carbamate carbonyl toward nucleophilic attack (e.g., by amines or alcohols) but deactivates the phenyl ring for electrophilic substitution. Computational studies (DFT) can map electrostatic potential surfaces to predict sites of reactivity . For example, the acetyl group reduces electron density at the carbamate oxygen, increasing susceptibility to hydrolysis under acidic conditions . Compare with analogs like benzyl N-(4-nitrophenyl)carbamate to quantify substituent effects via Hammett plots .
What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies in antimicrobial or enzyme inhibition data often stem from assay conditions (e.g., bacterial strain variability, solvent/DMSO concentrations) or compound purity. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determinations. For enzyme studies, validate inhibition kinetics (K) via Lineweaver-Burk plots and compare with positive controls . Structural analogs with modified acetyl or benzyl groups can clarify structure-activity relationships (SAR) .
How can computational modeling predict the binding affinity of this compound to biological targets like kinases or GPCRs?
Advanced Research Question
Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations can model interactions with target proteins. Focus on hydrogen bonding between the carbamate NH and kinase ATP-binding pockets or hydrophobic interactions with GPCR transmembrane domains . Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
What crystallographic refinement strategies in SHELXL are optimal for handling disorder in this compound crystals?
Advanced Research Question
For disordered benzyl or acetyl groups, use PART instructions in SHELXL to model alternative conformations. Apply restraints (SIMU, DELU) to maintain reasonable geometry and ADPs. Twinned crystals require HKLF 5 format data and BASF parameter refinement . Compare final R values (<5% for high-quality data) and check residual electron density maps (<0.3 eÅ) to confirm model accuracy .
How do solvent polarity and proticity affect the stability of this compound during long-term storage?
Basic Research Question
The compound is prone to hydrolysis in protic solvents (e.g., water, methanol) due to carbamate lability. Store in anhydrous aprotic solvents (e.g., acetonitrile, DMF) under inert atmosphere. Monitor degradation via HPLC with a C18 column and UV detection at 254 nm. Accelerated stability studies (40°C/75% RH) can predict shelf life .
What role does the benzyl group play in modulating the pharmacokinetic properties of this compound?
Advanced Research Question
The benzyl moiety enhances lipophilicity (logP ~2.5), improving blood-brain barrier permeability but reducing aqueous solubility. Prodrug strategies (e.g., esterification of the acetyl group) can balance bioavailability. Compare plasma half-life (t) and clearance rates in rodent models with/without benzyl modifications .
How can researchers design robust SAR studies for this compound derivatives?
Advanced Research Question
Systematically vary substituents on both the benzyl and acetylphenyl groups. Use parallel synthesis (e.g., Ugi reaction) to generate libraries. Prioritize analogs with ClogP 1–3, polar surface area <90 Ų for drug-likeness. Validate trends using multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, π) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
